

Application Notes and Protocols: Succinimide-Based Linkers in Proteomics

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Compound of Interest		
Compound Name:	Succinimide, N-	
	(morpholinomethyl)-	
Cat. No.:	B3366185	Get Quote

Introduction

Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for studying protein structures, interactions, and conformations. Cross-linkers are molecules with two or more reactive ends that can covalently connect amino acid residues in proximity. This provides distance constraints that are invaluable for understanding protein topology and the architecture of protein complexes. Among the various classes of cross-linkers, those based on the succinimide functional group are widely utilized in proteomics research.

A Note on N-(morpholinomethyl)succinimide

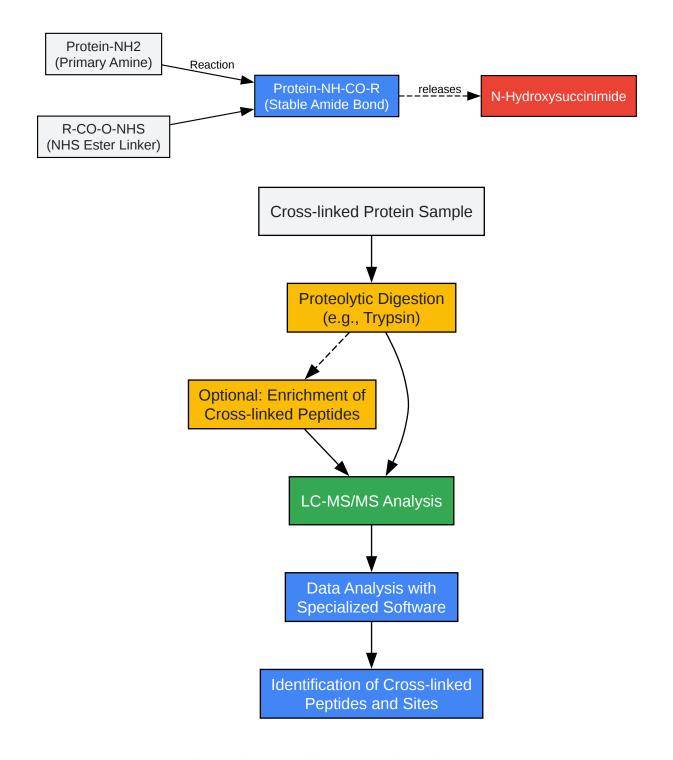
A search of the scientific literature does not support the use of N(morpholinomethyl)succinimide as a direct cross-linking agent in proteomics. This compound is
synthesized via a Mannich reaction between succinimide, morpholine, and formaldehyde[1].
The resulting N-substituted succinimide is a stable compound and lacks the necessary reactive
group to readily form covalent bonds with amino acid residues under typical biological
conditions. For a succinimide-based linker to be reactive towards primary amines (the most
common target), it requires a good leaving group, such as an N-hydroxysuccinimide (NHS)
ester. Therefore, these application notes will focus on the widely used and well-documented Nhydroxysuccinimide (NHS) ester-based linkers.



Application Notes for N-Hydroxysuccinimide (NHS) Ester Linkers Principle of Operation

NHS esters are one of the most common types of amine-reactive cross-linkers[2][3]. The NHS ester group reacts with primary amines, such as the side chain of lysine residues and the N-terminus of a polypeptide, to form a stable amide bond. The reaction proceeds via nucleophilic acyl substitution, with the N-hydroxysuccinimide moiety acting as a leaving group. This reaction is most efficient at a slightly alkaline pH (7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic[4].





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